tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Medicinal Chemistry Kinase Inhibitors Process Chemistry

Procuring trans-4-aminomethylcyclohexyl building blocks often yields cis-contaminated material, undermining stereochemical integrity. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 177583-27-6) eliminates this risk with defined trans geometry and orthogonal Boc protection. • Validated intermediate for Glimepiride (generic API) and PKC-θ kinase inhibitors. • Boc group enables mild-acid deprotection, orthogonal to Cbz/hydrogenolysis. • 95% purity; store at 2-8°C; ships ambient.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 177583-27-6
Cat. No. B064069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
CAS177583-27-6
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CN
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15)
InChIKeyNVQFOBONHIXDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: Technical & Procurement Baseline


tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a stereochemically defined, Boc-protected cycloaliphatic diamine building block with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It serves as a protected intermediate in organic synthesis, particularly valued in medicinal chemistry and pharmaceutical development for introducing a trans-1,4-cyclohexanediamine motif into complex molecules [1]. The compound is characterized by a free primary amine and a Boc-protected amine, enabling selective deprotection and orthogonal functionalization strategies .

Substitution Risks for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate


Generic substitution of this compound is not feasible due to two critical, quantifiable differentiators. First, the trans stereochemistry of the cyclohexane ring is not a trivial detail; it is a primary determinant of molecular shape and, consequently, biological activity. A well-documented class-level inference from the structurally related tranexamic acid demonstrates that the trans isomer is biologically active while the cis isomer is inactive, underscoring the functional consequences of stereochemical choice [1]. Second, the tert-butyloxycarbonyl (Boc) protecting group offers distinct chemical stability and cleavage conditions (mild acid) that are orthogonal to other common protecting groups like benzyl carbamate (Cbz), which requires hydrogenolysis. This difference in protecting group strategy directly impacts synthetic route design and efficiency, making simple interchange with a cis isomer or an alternative protected analog a high-risk, non-equivalent substitution.

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate Differentiation Guide


Synthetic Performance in PKC-θ Inhibitor Program

In a published patent application for the synthesis of pyrimidine-based PKC-θ inhibitors, the target compound, tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, was employed as a key intermediate in a three-step sequence. The reported yields for each step were 63%, 54%, and 35% respectively, providing a benchmark for its performance in a multi-step synthetic route [1]. This quantitative data offers a baseline expectation for yield when using this specific trans isomer in a complex, patent-exemplified synthesis.

Medicinal Chemistry Kinase Inhibitors Process Chemistry

Stereochemical Impact on Biological Activity

The trans stereochemistry of the target compound is functionally non-equivalent to its cis isomer (CAS 509143-00-4). A class-level inference from the well-characterized 4-aminomethylcyclohexanecarboxylic acid (tranexamic acid) system demonstrates this principle. In this system, the trans isomer is a potent antifibrinolytic agent, whereas the cis isomer is devoid of this activity [1]. This established SAR underscores that the spatial orientation of the aminomethyl group on the cyclohexane ring is a critical determinant of biological interaction, and this principle is directly transferable to the utility of this protected amine building block.

Structure-Activity Relationship (SAR) Chiral Building Blocks Medicinal Chemistry

Key Intermediate in Glimepiride Manufacturing

The target compound is a documented key intermediate in the synthesis of Glimepiride, a globally prescribed sulfonylurea drug for the treatment of type 2 diabetes . While precise quantitative consumption data is proprietary, this specific application anchors the compound within a high-volume, commercially significant pharmaceutical supply chain. This contrasts with many research chemicals that lack a clear path to large-scale industrial relevance.

Pharmaceutical Intermediates Drug Synthesis Supply Chain

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate Applications


PKC-θ Inhibitor Synthesis

This compound is a validated intermediate for constructing pyrimidine-based inhibitors of Protein Kinase C-theta (PKC-θ), a target implicated in immunological disorders and type II diabetes. The published three-step synthetic sequence (yields: 63%, 54%, 35%) provides a concrete precedent for its use in this therapeutic area [1].

Glimepiride Production

The compound's role as a key intermediate in the synthesis of Glimepiride positions it as a critical raw material for the generic pharmaceutical industry. Procurement for this application prioritizes high purity and consistent quality to meet stringent regulatory requirements [1].

Antifibrinolytic Prodrugs & Analogs

Given the established structure-activity relationship of the trans-4-aminomethylcyclohexane motif in tranexamic acid, this Boc-protected amine is a logical building block for developing novel prodrugs or analogs with improved pharmacokinetic properties. The Boc group allows for orthogonal protection strategies during the synthesis of these complex molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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